molecular formula C16H20N4O B5140426 2-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]pyrimidine

2-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]pyrimidine

Cat. No.: B5140426
M. Wt: 284.36 g/mol
InChI Key: ZCHSTIAHIFVNEK-UHFFFAOYSA-N
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Description

2-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]pyrimidine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in medicinal chemistry for its potential therapeutic applications.

Preparation Methods

The synthesis of 2-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]pyrimidine can be achieved through a multi-step process. One common method involves the Mannich reaction, which incorporates the piperazine ring into biologically active compounds . The reaction typically involves the condensation of a methoxyphenyl derivative with piperazine and pyrimidine under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of specific solvents and catalysts .

Chemical Reactions Analysis

2-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s effects are mediated through its binding to target proteins, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

2-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]pyrimidine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of similar compounds .

Properties

IUPAC Name

2-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-21-15-5-3-14(4-6-15)13-19-9-11-20(12-10-19)16-17-7-2-8-18-16/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHSTIAHIFVNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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